molecular formula C20H28O3 B082360 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate CAS No. 15019-21-3

5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate

Cat. No. B082360
CAS RN: 15019-21-3
M. Wt: 316.4 g/mol
InChI Key: YKUCUACTZARKBX-XDQPPUBWSA-N
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Description

5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate, also known as MENT acetate, is a synthetic androgen and anabolic steroid. It is a derivative of testosterone and has been used in scientific research for its potential as a treatment for various medical conditions.

Mechanism Of Action

5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate works by binding to androgen receptors in the body, which leads to increased protein synthesis and muscle growth. It also has the potential to increase bone density and improve overall physical performance.

Biochemical And Physiological Effects

Studies have shown that 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate can increase muscle mass and strength, improve bone density, and enhance physical performance. It has also been shown to have a positive effect on mood and cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate in lab experiments is its high potency and selectivity for androgen receptors. However, its use is limited by its potential for side effects, including liver toxicity and cardiovascular complications.

Future Directions

Future research on 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate may focus on its potential as a treatment for muscle wasting and other medical conditions. It may also be studied for its potential as a male contraceptive and for its effects on cognitive function and mood. Additionally, research may focus on developing safer and more effective synthetic androgens for therapeutic use.

Synthesis Methods

5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate is synthesized through a multi-step process starting with the precursor compound 16-dehydropregnenolone acetate. The precursor is first converted to 19-nor-5-androstenedione, which is then converted to 5alpha-androst-16-en-3-one. This intermediate is then converted to 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate through a series of chemical reactions.

Scientific Research Applications

5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate has been studied for its potential use in the treatment of various medical conditions, including hypogonadism, muscle wasting, and osteoporosis. It has also been studied for its potential as a male contraceptive. In addition, 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate has been used in scientific research to study androgen receptor function and activity.

properties

CAS RN

15019-21-3

Product Name

5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

[(5S,8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-5,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-4H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,13,15-19H,3,5,7-11H2,1-2H3/t13-,15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

YKUCUACTZARKBX-XDQPPUBWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C=CC(=O)C4)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C

synonyms

17β-(Acetyloxy)-5α-estr-1-en-3-one

Origin of Product

United States

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